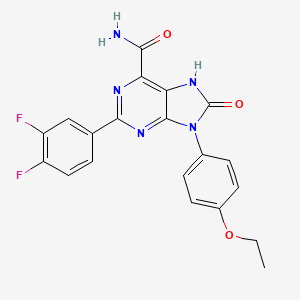
2-(3,4-difluorophenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-difluorophenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C20H15F2N5O3 and its molecular weight is 411.369. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3,4-difluorophenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities. Its structure features a purine core with specific substitutions that may enhance its pharmacological properties. This article provides a detailed overview of the biological activity associated with this compound, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H16F2N4O2, with a molecular weight of approximately 358.34 g/mol. The presence of difluoro and ethoxy groups contributes to its unique chemical reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The purine scaffold is known to play a significant role in nucleic acid metabolism and cell signaling pathways. It may act as an inhibitor or modulator of specific enzymes or receptors involved in these processes.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as kinases and phosphodiesterases, which are crucial in cancer and inflammatory pathways.
- Antiviral Activity : The purine structure mimics natural substrates, potentially interfering with viral replication mechanisms.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to reduce inflammation by modulating cytokine production.
Biological Activity
Recent studies have highlighted various biological activities associated with this compound:
- Anticancer Activity : Research indicates that derivatives of purines can exhibit cytotoxic effects against cancer cell lines. For instance, compounds structurally related to this compound have shown promise in inhibiting tumor growth in vitro and in vivo models.
- Anti-inflammatory Properties : The compound's ability to downregulate pro-inflammatory cytokines has been noted in several studies, suggesting potential applications in treating inflammatory diseases.
- Antiviral Properties : There is emerging evidence supporting the antiviral capabilities of purine derivatives, particularly against RNA viruses.
Case Studies
Several case studies have explored the efficacy of similar compounds:
- Study 1 : A study investigated the anticancer effects of a related purine derivative on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics .
- Study 2 : Another study focused on the anti-inflammatory effects of similar compounds in animal models of arthritis. The administration of these compounds led to significant reductions in joint swelling and inflammatory markers .
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Aminopurine | Amino group at position 2 | Anticancer agent |
| 6-Mercaptopurine | Thiol group at position 6 | Chemotherapy for leukemia |
| 9-Methyladenine | Methyl group at position 9 | Involved in cellular signaling |
The unique combination of difluoro and ethoxy groups in our compound may enhance its pharmacological properties compared to these structurally similar compounds.
属性
IUPAC Name |
2-(3,4-difluorophenyl)-9-(4-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5O3/c1-2-30-12-6-4-11(5-7-12)27-19-16(25-20(27)29)15(17(23)28)24-18(26-19)10-3-8-13(21)14(22)9-10/h3-9H,2H2,1H3,(H2,23,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPGKSYFMUOOTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













